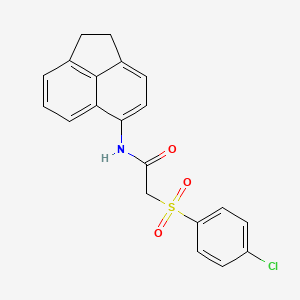

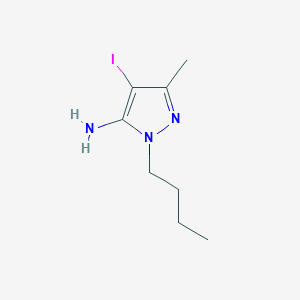

![molecular formula C16H16N2O3S B2920999 Methyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate CAS No. 441289-77-6](/img/structure/B2920999.png)

Methyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . These derivatives have been studied for their potential as inhibitors of bacterial DNA gyrase B (GyrB), an enzyme involved in bacterial DNA replication .

Synthesis Analysis

The synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl derivatives involves the reaction of 2-bromodimedone with cyanothioacetamide . Further reactions with different chemical reagents can produce various heterocyclic derivatives .Molecular Structure Analysis

The molecular structure of these compounds has been analyzed using combined theoretical techniques, including Quantum Theory of Atoms In Molecules (QTAIM) calculations . These techniques provide a detailed description of the molecular interactions that stabilize the molecular complexes .Chemical Reactions Analysis

The reactivity of these compounds towards different chemical reagents has been observed to produce different heterocyclic derivatives . For example, the reaction of one such compound with phenyl isothiocyanate and triethylamine in dichloromethane produced a white solid .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been analyzed using various techniques. For example, 1H NMR spectroscopy has been used to determine the chemical shifts of the hydrogen atoms in the molecule .Applications De Recherche Scientifique

Synthesis and Characterization

- The synthesis and characterization of novel tetrazole liquid crystals have been reported, highlighting the versatility of benzoate derivatives in the development of materials with specific mesogenic behaviors, such as nematic and smectic mesophases, which are crucial for liquid crystal displays (LCDs) and other optical applications (Tariq et al., 2013).

- Another study focused on the structural and conformational properties of closely related compounds, providing insights into the influence of intramolecular interactions on the stability and reactivity of carbonyl thiocarbamate species. This has implications for the design of molecules with targeted physical and chemical properties (Channar et al., 2020).

Applications in Agriculture and Environmental Science

- In agriculture, research has been conducted on the sustained release of fungicides using solid lipid nanoparticles and polymeric nanocapsules. Such carrier systems, encapsulating carbendazim and tebuconazole, offer enhanced efficiency and reduced environmental toxicity, demonstrating the potential of benzoate derivatives in improving agricultural practices and pest management (Campos et al., 2015).

Analytical Methods

- A method utilizing dispersive liquid-liquid microextraction combined with high-performance liquid chromatography-fluorescence detection was developed for the determination of carbendazim and thiabendazole in environmental samples. This showcases the role of benzoate derivatives in enhancing analytical methodologies for monitoring environmental pollutants (Wu et al., 2009).

Drug Discovery and Pharmacology

- Benzo[d]thiazole derivatives have been synthesized as potential building blocks in drug discovery, highlighting the chemical space exploration around the molecule for targeting specific biological activities. This underlines the importance of such compounds in medicinal chemistry for the development of new therapeutic agents (Durcik et al., 2020).

Material Science

- Research into the rational design of spherical supramolecular dendrimers self-organized in novel thermotropic cubic liquid-crystalline phases indicates the utility of methylbenzoate derivatives in the development of advanced materials with potential applications in electronics, photonics, and nanotechnology (Balagurusamy et al., 1997).

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylcarbamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-21-15(20)11-8-6-10(7-9-11)14(19)18-16-17-12-4-2-3-5-13(12)22-16/h6-9H,2-5H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEILVBLUKLTMBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Aminomethyl)pyridin-2-yl]-1lambda(6),4-thiomorpholine-1,1-dione](/img/structure/B2920916.png)

![(E)-2-(4-chlorophenyl)sulfonyl-3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxyphenyl]prop-2-enenitrile](/img/structure/B2920919.png)

![Methyl 3-(4-methylbenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2920920.png)

![N'-[2-(2-chlorophenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-N,N-dimethylpropane-1,3-diamine](/img/structure/B2920923.png)

![2-[(E)-2-(4-tert-butylphenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2920926.png)

![3,5-dimethyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2920930.png)

![7-(1H-1,2,4-triazol-3-ylsulfanyl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine](/img/structure/B2920931.png)

![5-[[3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4--yl]methylene]-3-(2-phenylethyl)-2-thioxo-4-thiazolidinone](/img/structure/B2920937.png)